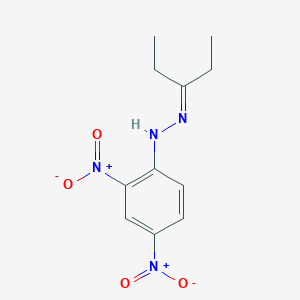
3-Pentanone, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, (2,4-dinitrophenyl)hydrazone, also known as DNP-pentanone, is a chemical compound that is commonly used in scientific research. This compound is a derivative of pentanone and is often used in the synthesis of other chemical compounds. In
Wirkmechanismus
The mechanism of action of 3-Pentanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a hydrazone derivative. The reaction is specific to aldehydes and ketones and does not react with other functional groups.
Biochemische Und Physiologische Effekte
3-Pentanone, (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Pentanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its specificity to aldehydes and ketones. This makes it a useful reagent in the analysis of carbonyl compounds. However, the compound has limitations in terms of solubility. It is insoluble in water and requires the use of organic solvents for analysis.
Zukünftige Richtungen
There are several future directions for the use of 3-Pentanone, (2,4-dinitrophenyl)hydrazone in scientific research. One potential direction is the development of new derivatives of the compound that have improved solubility. Another direction is the use of the compound in the analysis of other functional groups. Additionally, the compound could be used in the development of new chemical compounds with potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Pentanone, (2,4-dinitrophenyl)hydrazone is a useful compound in scientific research. It is commonly used in the analysis of carbonyl compounds and is specific to aldehydes and ketones. The compound has advantages and limitations in lab experiments and has potential future directions for research. Its specificity and usefulness in the analysis of carbonyl compounds make it a valuable reagent in scientific research.
Synthesemethoden
3-Pentanone, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with pentanone. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid that is insoluble in water.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, (2,4-dinitrophenyl)hydrazone has various scientific research applications. It is commonly used as a reagent in the analysis of carbonyl compounds. The compound is used to identify the presence of aldehydes and ketones in a sample. It is also used in the synthesis of other chemical compounds such as 3-pentanone, (2,4-dinitrophenyl)imine.
Eigenschaften
CAS-Nummer |
1636-83-5 |
|---|---|
Produktname |
3-Pentanone, (2,4-dinitrophenyl)hydrazone |
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2,4-dinitro-N-(pentan-3-ylideneamino)aniline |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(4-2)12-13-10-6-5-9(14(16)17)7-11(10)15(18)19/h5-7,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
JSDIYPWOZUVCKW-UHFFFAOYSA-N |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Kanonische SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Andere CAS-Nummern |
1636-83-5 |
Synonyme |
3-PENTANONE2,4-DINITROPHENYLHYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



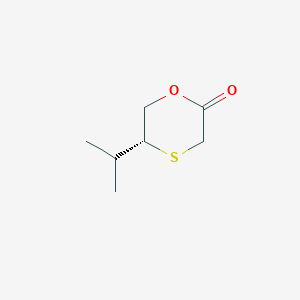
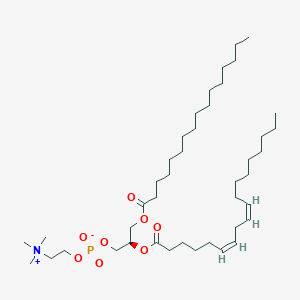
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
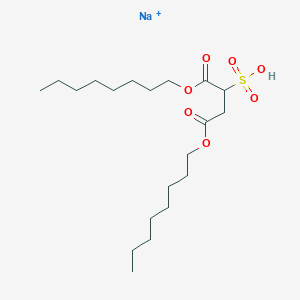


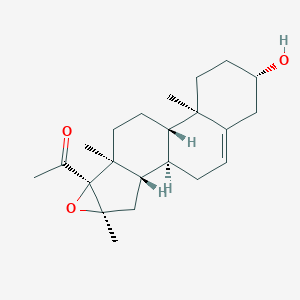
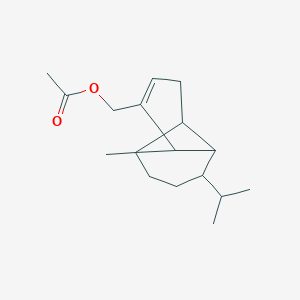
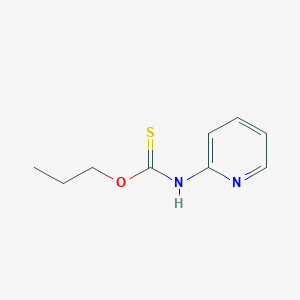
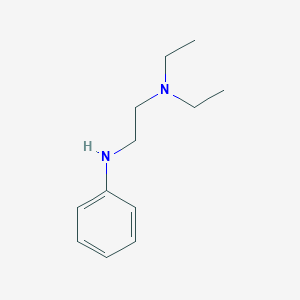
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
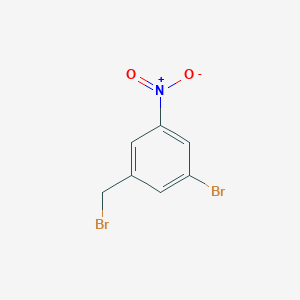
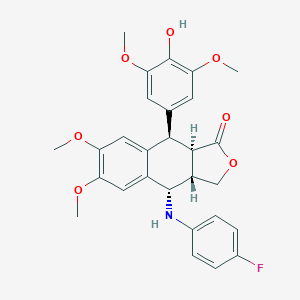
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)